molecular formula C9H11ClO2 B1266554 1-(4-Chlorophenoxy)propan-2-ol CAS No. 5335-23-9

1-(4-Chlorophenoxy)propan-2-ol

Cat. No.: B1266554
CAS No.: 5335-23-9
M. Wt: 186.63 g/mol
InChI Key: UYVYYJPYMOXMKC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11ClO2. . This compound is characterized by the presence of a chlorophenyl group attached to a propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Substituted phenoxypropanols

Scientific Research Applications

1-(4-Chlorophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain ion channels, such as the KtrAB ion channel complex, which plays a role in potassium homeostasis in bacterial cells . This inhibition can interfere with pathogen survival, making it a potential antimicrobial agent .

Comparison with Similar Compounds

1-(4-Chlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: This compound also contains a chlorophenyl group and a propanol backbone but has additional substituents that confer different biological activities.

    1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: This compound has a similar chlorophenyl group but differs in its overall structure and chemical properties.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(4-chlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVYYJPYMOXMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277570, DTXSID90879484
Record name 1-(4-chlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2PROPANOL14CHLOROPHENOXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-23-9
Record name 2-Propanol, 1-(p-chlorophenoxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.87 g of p-chlorophenol in 30 ml of tetrahydrofuran is added 1.2 g of sodium hydride (60% dispersion in oil). After one hour, 4.98 g of potassium iodide and 2.54 ml of 1-chloro-2-propanol in 10 ml of tetrahydrofuran is added. The mixture is heated at 80° C. for 18 hours. The mixture is chilled, poured into 300 ml of ice-water containing 3 ml of acetic acid. The mixture is extracted with dichloromethane and the extract washed with saturated sodium bicarbonate and sodium chloride solution. Drying (MgSO4) and removal of the solvent under reduced pressure gives 5.1 g of product as an oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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